Cas no 79477-86-4 (2-(2-Fluorophenyl)-2-oxoacetic acid)

2-(2-Fluorophenyl)-2-oxoacetic acid structure
79477-86-4 structure
Product Name:2-(2-Fluorophenyl)-2-oxoacetic acid
N.o CAS:79477-86-4
MF:C8H5FO3
MW:168.121906042099
MDL:MFCD06739153
CID:555212
PubChem ID:19010931
Update Time:2024-10-27

2-(2-Fluorophenyl)-2-oxoacetic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(2-Fluorophenyl)-2-oxoacetic acid
    • (2-FLUORO-PHENYL)-OXO-ACETIC ACID
    • (2-Fluorophenyl)-oxoacetic acid
    • 2-Fluorophenylglyoxylic acid
    • Benzeneacetic acid,2-fluoro-a-oxo-
    • A9913
    • FT-0682403
    • 2-(2-Fluorophenyl)-2-oxo-acetic acid
    • CS-0341015
    • BB 0261704
    • 2-(2-Fluorophenyl)-2-oxoaceticacid
    • DTXSID00597369
    • (2-fluorophenyl)(oxo)acetic acid
    • MFCD06739153
    • AKOS006228130
    • AB28722
    • AB7290
    • SCHEMBL6002438
    • 79477-86-4
    • (2-Fluorophenyl)-oxoacetic acid;
    • 2-Fluorobenzoylformic acid
    • AS-44829
    • 2-Fluoro-α-oxobenzeneacetic acid (ACI)
    • (2-Fluorobenzoyl)formic acid
    • DB-075597
    • MDL: MFCD06739153
    • Inchi: 1S/C8H5FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12)
    • Chave InChI: NNBNIEJYCZQNEK-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C(F)=CC=CC=1)=O)O

Propriedades Computadas

  • Massa Exacta: 168.02200
  • Massa monoisotópica: 168.022
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 203
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.7
  • Superfície polar topológica: 54.4A^2

Propriedades Experimentais

  • Cor/Forma: No data available
  • Densidade: 1.4±0.1 g/cm3
  • Ponto de Fusão: Not available
  • Ponto de ebulição: 271.7±32.0 °C at 760 mmHg
  • Ponto de Flash: 118.1±25.1 °C
  • Índice de Refracção: 1.544
  • PSA: 54.37000
  • LogP: 1.09300
  • Pressão de vapor: 0.0±0.6 mmHg at 25°C

2-(2-Fluorophenyl)-2-oxoacetic acid Informações de segurança

2-(2-Fluorophenyl)-2-oxoacetic acid Dados aduaneiros

  • CÓDIGO SH:2918300090
  • Dados aduaneiros:

    中国海关编码:

    2918300090

    概述:

    2918300090 其他含醛基或酮基不含其他含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:6.5%。General tariff:30.0%

2-(2-Fluorophenyl)-2-oxoacetic acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
064595-1g
2-Fluorophenyl)-oxoacetic acid
79477-86-4 95%
1g
£203.00 2022-03-01
Fluorochem
064595-5g
2-Fluorophenyl)-oxoacetic acid
79477-86-4 95%
5g
£607.00 2022-03-01
TRC
F401545-50mg
2-(2-Fluorophenyl)-2-oxoacetic Acid
79477-86-4
50mg
$ 50.00 2022-06-05
TRC
F401545-100mg
2-(2-Fluorophenyl)-2-oxoacetic Acid
79477-86-4
100mg
$ 65.00 2022-06-05
TRC
F401545-500mg
2-(2-Fluorophenyl)-2-oxoacetic Acid
79477-86-4
500mg
$ 135.00 2022-06-05
Alichem
A019111027-5g
2-(2-Fluorophenyl)-2-oxoacetic acid
79477-86-4 95%
5g
$627.12 2023-09-01
Alichem
A019111027-10g
2-(2-Fluorophenyl)-2-oxoacetic acid
79477-86-4 95%
10g
$722.26 2023-09-01
Alichem
A019111027-25g
2-(2-Fluorophenyl)-2-oxoacetic acid
79477-86-4 95%
25g
$1313.00 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
057693-500mg
(2-Fluorophenyl)-oxoacetic acid
79477-86-4 95%
500mg
2826CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
057693-2.500g
(2-Fluorophenyl)-oxoacetic acid
79477-86-4 95%
2.500g
10159CNY 2021-05-07

2-(2-Fluorophenyl)-2-oxoacetic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
Enantio- and chemoselective Bronsted-acid/Mg(nBu)2 catalysed reduction of α-keto esters with catecholborane
Enders, Dieter; Stoeckel, Bianca A.; Rembiak, Andreas, Chemical Communications (Cambridge, 2014, 50(34), 4489-4491

Método de produção 2

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  16 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5, rt
Referência
Visible-light-mediated metal-free decarboxylative acylation of electron-deficient quinolines using α-ketoacids under ambient air
Zheng, Zhongqi; Wu, Yongdi; Lu, Xuelian; Zhang, Fang-Lin; Qi, Mei-Fang; et al, Tetrahedron, 2022, 112,

Método de produção 3

Condições de reacção
1.1 Reagents: Pyridine ,  Selenium dioxide
Referência
Synthesis and SAR evaluation of oxadiazolopyrazines as selective Haemophilus influenzae antibacterial agents
Beebe, Xenia; Nilius, Angela M.; Merta, Philip J.; Soni, Niru B.; Bui, Mai H.; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(19), 3133-3136

Método de produção 4

Condições de reacção
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Oxygen ,  2-Hydroxy-2-azatricyclo[3.3.1.13,7]decane Solvents: Acetonitrile ;  0 °C; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Synthesis of unprotected 2-arylglycines by transamination of arylglyoxylic acids with 2-(2-chlorophenyl)glycine
Inada, Haruki; Shibuya, Masatoshi ; Yamamoto, Yoshihiko, Journal of Organic Chemistry, 2020, 85(17), 11047-11059

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referência
Chemo- and enantioselective Bronsted acid-catalyzed reduction of α-imino esters with catecholborane
Enders, Dieter; Rembiak, Andreas; Stoeckel, Bianca Anne, Advanced Synthesis & Catalysis, 2013, 355(10), 1937-1942

Método de produção 6

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referência
Visible Light-Induced Coupling Cyclization Reaction of α-Diazosulfonium Triflates with α-Oxocarboxylic Acids or Alkynes
Xu, Xue-Cen; Wu, Dan-Ni; Liang, Yong-Xin; Yang, Ming; Yuan, Hai-Yan; et al, Journal of Organic Chemistry, 2022, 87(24), 16604-16616

Método de produção 7

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referência
Hypervalent Iodine(III)-Promoted Radical Oxidative C-H Annulation of Arylamines with α-Keto Acids
Long, Lipeng; Wang, Jieyan; Gu, Liuqing; Yang, Shiguang; Qiao, Liang; et al, Journal of Organic Chemistry, 2021, 86(17), 12084-12092

Método de produção 8

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 90 °C
Referência
Photoredox Catalysis Enables Decarboxylative Cyclization with Hypervalent Iodine(III) Reagents: Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
Li, Jian ; Lu, Xue-Chen; Xu, Yue; Wen, Jin-Xia; Hou, Guo-Quan; et al, Organic Letters, 2020, 22(24), 9621-9626

Método de produção 9

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Referência
Palladium-Catalyzed Primary Amine-Directed Decarboxylative Annulation of α-Oxocarboxylic Acids: Access to Indolo[1,2-a]quinazolines
Jiang, Guangbin; Wang, Shoucai; Zhang, Jun; Yu, Jianwen; Zhang, Ziang; et al, Advanced Synthesis & Catalysis, 2019, 361(8), 1798-1802

Método de produção 10

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Referência
Elemental Sulfur Participates in the Decarboxylative Coupling of Oxidized 2-Aminophenol and Phenylglyoxylic Acid
Yuan, Xinglong; Liu, Yafeng; Qin, Mingda; Yang, Xueying; Chen, Baohua, ChemistrySelect, 2018, 3(20), 5541-5543

Método de produção 11

Condições de reacção
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Referência
1D Fe3O4@CuSiO3 composites catalyzed decarboxylative A3-coupling for propargylamine synthesis
Wang, Fang; Feng, Huangdi ; Li, Huiqiong; Miao, Teng; Cao, Tiantian; et al, Chinese Chemical Letters, 2020, 31(6), 1558-1563

2-(2-Fluorophenyl)-2-oxoacetic acid Raw materials

2-(2-Fluorophenyl)-2-oxoacetic acid Preparation Products

Fornecedores recomendados
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.